![molecular formula C17H10F2N2O2 B2756308 2-(2,4-difluorophenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one CAS No. 1114903-33-1](/img/structure/B2756308.png)
2-(2,4-difluorophenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-difluorophenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one is a chemical compound that belongs to the chromeno-pyrazole family. It has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Anti-inflammatory Applications
This compound, like many in the pyrazolone family, may exhibit anti-inflammatory properties. Pyrazolone derivatives are known to be potent pharmacophores in medicinal chemistry due to their wide spectrum of biological activities . They can act as free radical scavengers and have been used in the treatment of acute brain infarction .
Antiproliferative Effects
The antiproliferative activity is another significant application. These compounds can inhibit the growth of cells, which is crucial in the study of cancer and tumor growth. The synthesized compound has shown synergistic antiproliferative activities, which could be beneficial in cancer research .
Antibacterial Activity
Pyrazolone derivatives have also been reported to exhibit antibacterial activity. This makes them valuable in the development of new antibiotics or antiseptic agents. The compound could be studied for its efficacy against various bacterial strains .
Catalysis in Organic Synthesis
The compound could serve as a catalyst in organic synthesis. For example, dihydropyrano[2,3-c]pyrazoles have been synthesized using related compounds as catalysts in multicomponent reactions, which are essential for constructing complex molecules efficiently .
Antifungal Applications
Similar compounds have been synthesized and shown potent antifungal activities both in vitro and in vivo. This suggests that 2-(2,4-difluorophenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one could be used in the development of new antifungal drugs .
Photophysical Properties for Imaging
Compounds with similar structures have been used in the development of photophysical agents for imaging purposes. For instance, cyclometallated iridium (III) complexes with related compounds have been synthesized and characterized for their potential use in imaging .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like cyclooxygenase 2 (cox-2) which plays a crucial role in inflammation .
Mode of Action
Compounds with similar structures have been known to inhibit the cox-2 enzyme, thereby reducing the production of prostaglandins from arachidonic acid and causing an anti-inflammatory effect .
Biochemical Pathways
Based on the potential target (cox-2), it can be inferred that the compound may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins, which are key mediators of inflammation .
Pharmacokinetics
The synthesis of similar compounds has been reported to occur under mild conditions, with high yields, and in a solvent-free environment . These factors could potentially influence the bioavailability of the compound.
Result of Action
Similar compounds have been reported to show anti-inflammatory, antiproliferative, and antibacterial activities .
Action Environment
The synthesis of similar compounds has been reported to occur under mild conditions and in a solvent-free environment , suggesting that the compound might be stable under a variety of environmental conditions.
properties
IUPAC Name |
2-(2,4-difluorophenyl)-6-methylchromeno[2,3-c]pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O2/c1-9-2-5-15-10(6-9)7-12-16(23-15)20-21(17(12)22)14-4-3-11(18)8-13(14)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFKWROGTINEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=NN(C(=O)C3=C2)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.